molecular formula C12H17N3O2S B4539589 4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE

4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE

Cat. No.: B4539589
M. Wt: 267.35 g/mol
InChI Key: DPIXELHKSLCTFO-UHFFFAOYSA-N
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Description

4-Butoxy-N-(carbamothioylamino)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzene ring and a carbamothioylamino (-NH-C(=S)-NH₂) group attached to the amide nitrogen. The carbamothioylamino moiety may enhance hydrogen-bonding interactions with biological targets, while the butoxy group could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

[(4-butoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)14-15-12(13)18/h4-7H,2-3,8H2,1H3,(H,14,16)(H3,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIXELHKSLCTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Brominated or other substituted benzamides.

Scientific Research Applications

4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a 2-hydroxybenzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Prepared via a room-temperature reaction of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Data: Property Rip-B Target Compound (Inferred) Molecular Weight Not reported ~306–440 (varies by substituent) Substituents 2-hydroxy, 3,4-dimethoxy 4-butoxy, carbamothioylamino Yield 34% Not available

Quinazoline Derivative (Quin-C1)

  • Structure : 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide.
  • Function : A selective FPR2 agonist with chemotactic and calcium-mobilizing activity in neutrophils .
  • Quin-C1’s 4-oxo-1,4-dihydroquinazolin-3-yl group may confer rigidity, whereas the carbamothioylamino group in the target compound offers conformational flexibility.

4-Chloro-N-(4-methoxy-2-nitrophenyl)-benzamide

  • Structure : Contains electron-withdrawing groups (chloro, nitro) and a methoxy substituent.
  • The nitro group may confer photostability challenges, whereas the carbamothioylamino group could introduce redox-sensitive properties.
  • Physical Properties :

    Property 4-Chloro Derivative Target Compound
    Molecular Weight 306.71 ~306–440 (estimated)
    Solubility Likely low (polarity mismatch) Moderate (balanced lipophilicity)

N-[2-(Butylamino)-2-oxoethyl]-4-methoxybenzamide

  • Structure: Includes a methoxy group and a butylamino-oxoethyl side chain.
  • Key Differences: The butylamino-oxoethyl group introduces an aliphatic chain, contrasting with the aromatic carbamothioylamino group in the target compound. Methoxy vs. butoxy substituents: Methoxy is smaller and less lipophilic, which may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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